molecular formula C13H16BrNO4 B1288552 (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 446305-66-4

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

Cat. No.: B1288552
CAS No.: 446305-66-4
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-UHFFFAOYSA-N
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Description

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is a white crystalline powder that belongs to the family of N-protected amino acids. It is characterized by its molecular formula C13H16BrNO4 and a molecular weight of 330.17 g/mol. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids, from which this compound is derived, are known to be used in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions .

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein-related pathways depending on the specific peptide or protein being synthesized .

Pharmacokinetics

The compound’s solubility in various solvents such as water, ethyl acetate, and methanol may influence its bioavailability and distribution in the body.

Result of Action

As a derivative of boc-protected amino acids, it may play a role in the synthesis of specific peptides or proteins . The resulting peptides or proteins could have various effects depending on their specific functions.

Action Environment

The action, efficacy, and stability of (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and light exposure . Furthermore, the compound’s efficacy and mode of action may be influenced by the presence of other molecules or ions in its environment.

Preparation Methods

The synthesis of (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and tert-butoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid include:

    (3-Chlorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.

    (3-Iodophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446305-66-4
Record name 2-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
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